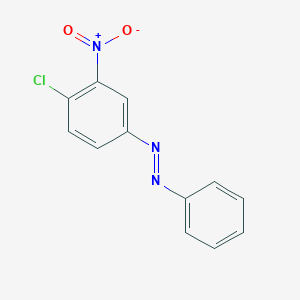
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) linking a 4-chloro-3-nitrophenyl group to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene typically involves the reaction of 4-chloro-3-nitroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with a phenyl group under controlled conditions to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity. Additionally, safety measures must be in place to handle the potentially hazardous diazonium intermediates.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-chloro-3-aminophenyl-2-phenyldiazene.
Substitution: Various substituted phenyl-2-phenyldiazene derivatives.
Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazene group can undergo cleavage to form reactive intermediates. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Bromo-3-nitrophenyl)-2-phenyldiazene: Similar structure with a bromo group instead of a chloro group.
(E)-1-(4-Chloro-3-nitrophenyl)-2-tolyldiazene: Similar structure with a tolyl group instead of a phenyl group.
(E)-1-(4-Chloro-3-nitrophenyl)-2-(4-methylphenyl)diazene: Similar structure with a 4-methylphenyl group.
Uniqueness
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro and a chloro group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Properties
CAS No. |
10393-99-4 |
|---|---|
Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H |
InChI Key |
UJRCAVQUEXYMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















